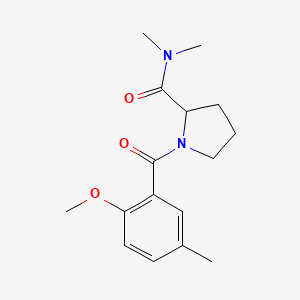![molecular formula C13H22N2O3 B7492501 1-[3-(Morpholinocarbonyl)piperidino]-1-propanone](/img/structure/B7492501.png)
1-[3-(Morpholinocarbonyl)piperidino]-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Morpholinocarbonyl)piperidino]-1-propanone, also known as MPHP, is a synthetic cathinone that belongs to the family of amphetamine-like stimulants. MPHP has gained attention in recent years due to its potential use as a recreational drug. However,
Mecanismo De Acción
1-[3-(Morpholinocarbonyl)piperidino]-1-propanone acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the concentration of these neurotransmitters in the brain. This increase in neurotransmitter concentration leads to the stimulation of the central nervous system, resulting in increased alertness, attention, and euphoria.
Biochemical and Physiological Effects:
The effects of 1-[3-(Morpholinocarbonyl)piperidino]-1-propanone on the body include increased heart rate, blood pressure, and body temperature. It also leads to the release of stress hormones such as cortisol and adrenaline. 1-[3-(Morpholinocarbonyl)piperidino]-1-propanone has been shown to have addictive potential and can lead to the development of tolerance and dependence.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-(Morpholinocarbonyl)piperidino]-1-propanone has several advantages as a research tool. It is a potent stimulant that can be used to investigate the effects of dopamine and norepinephrine on behavior and cognition. 1-[3-(Morpholinocarbonyl)piperidino]-1-propanone is also relatively easy to synthesize and has a long shelf life. However, the addictive potential and potential for abuse limit its use in research.
Direcciones Futuras
For the use of 1-[3-(Morpholinocarbonyl)piperidino]-1-propanone in scientific research include investigating its effects on neuroplasticity and neuronal connectivity, developing new treatments for addiction and substance abuse disorders, and using it in the development of new diagnostic tools for neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of 1-[3-(Morpholinocarbonyl)piperidino]-1-propanone involves the reaction of piperidone with morpholinecarbonyl chloride in the presence of a base. The resulting product is then purified using various methods such as recrystallization or column chromatography. The purity of 1-[3-(Morpholinocarbonyl)piperidino]-1-propanone is crucial for its use in scientific research.
Aplicaciones Científicas De Investigación
1-[3-(Morpholinocarbonyl)piperidino]-1-propanone has been studied for its potential use as a research tool in various fields such as neuroscience and pharmacology. It has been shown to have similar effects to other amphetamine-like stimulants such as methamphetamine and cocaine. 1-[3-(Morpholinocarbonyl)piperidino]-1-propanone has been used in animal studies to investigate its effects on behavior, cognition, and neurochemistry.
Propiedades
IUPAC Name |
1-[3-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-2-12(16)15-5-3-4-11(10-15)13(17)14-6-8-18-9-7-14/h11H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKDVIHOJHZZQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC(C1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


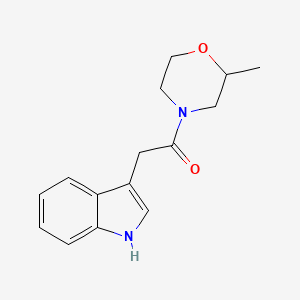
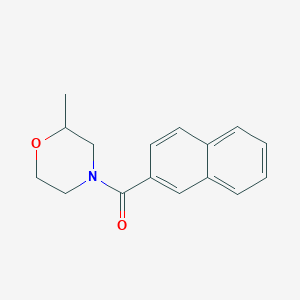
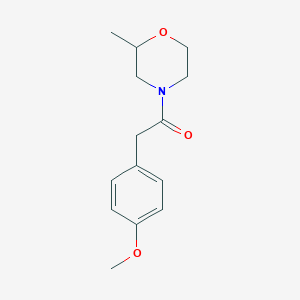
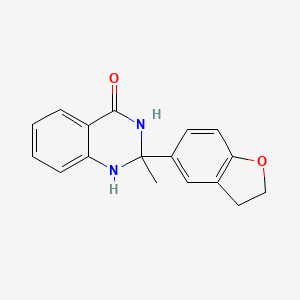
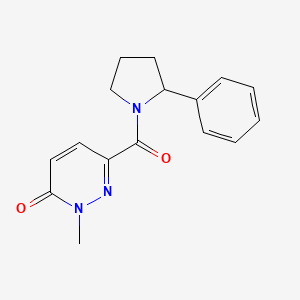
![[4-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492458.png)
![[3-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492465.png)
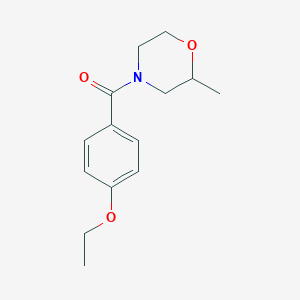

![[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7492479.png)


